5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a complex organic compound that features a combination of pyran, isoquinoline, and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: This step might involve the use of benzyl alcohol and a suitable catalyst to attach the benzyloxy group to the pyran ring.
Incorporation of the Isoquinoline Moiety: This could be done through a condensation reaction with a tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound might be used in the production of advanced materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one: This compound itself.
Other Pyran Derivatives: Compounds with similar pyran ring structures.
Isoquinoline Derivatives: Compounds featuring the isoquinoline moiety.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C22H19NO4/c24-19-12-20(27-15-21(19)26-14-16-6-2-1-3-7-16)22(25)23-11-10-17-8-4-5-9-18(17)13-23/h1-9,12,15H,10-11,13-14H2 |
InChI Key |
QXEBLJIWWDILKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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